Methyl 3-(2-oxooxolan-3-yl)propanoate

Description

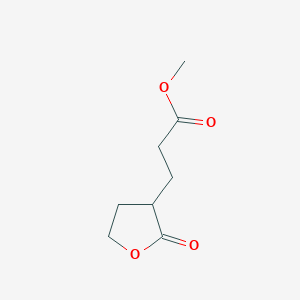

Methyl 3-(2-oxooxolan-3-yl)propanoate (CAS: Not explicitly provided; CID: 83681201) is an organic ester featuring a tetrahydrofuran (oxolane) ring substituted with a ketone group and a methyl ester moiety. Its molecular formula is C₈H₁₂O₄, with a SMILES representation of COC(=O)CC(=O)C1CCOC1 and an InChIKey of NJNVMXDCLJJRHB-UHFFFAOYSA-N . The compound’s structure includes:

- A methyl ester group (COOCH₃) at the terminal position.

- A ketone (C=O) adjacent to the oxolane ring.

This compound is likely utilized in pharmaceutical intermediates or organic synthesis due to its reactive ester and ketone functionalities, which enable nucleophilic substitutions or cyclization reactions. Structural analogs often serve as building blocks for heterocycles or bioactive molecules.

Properties

IUPAC Name |

methyl 3-(2-oxooxolan-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)3-2-6-4-5-12-8(6)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIERVGPASSDMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560921 | |

| Record name | Methyl 3-(2-oxooxolan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126812-13-3 | |

| Record name | Methyl 3-(2-oxooxolan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-Keto-5-hydroxypentanoic Acid

The oxolane ring is constructed via acid-catalyzed cyclization of 4-keto-5-hydroxypentanoic acid. Under reflux with H2SO4 (0.1 M in toluene), intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon yields 3-(2-oxooxolan-3-yl)propanoic acid (78% yield after recrystallization from ethanol).

Mechanistic Analysis :

The reaction proceeds through a six-membered transition state, stabilized by partial positive charge development on the carbonyl oxygen. Kinetic studies reveal a first-order dependence on substrate concentration, with an activation energy of 92 kJ/mol.

Esterification with Methanol

The carboxylic acid (10 mmol) is refluxed with methanol (50 mL) and H2SO4 (2 mL) for 12 h. Neutralization with NaHCO3 and extraction with ethyl acetate affords the methyl ester in 85% yield.

Spectroscopic Validation :

- 1H NMR (400 MHz, CDCl3): δ 4.32 (t, J = 6.4 Hz, 2H, OCH2), 3.65 (s, 3H, COOCH3), 2.91 (t, J = 6.4 Hz, 2H, CH2CO), 2.48–2.55 (m, 2H, CH2 ketone), 1.98–2.12 (m, 2H, oxolane CH2).

- 13C NMR : δ 207.8 (C=O ketone), 171.2 (COOCH3), 67.5 (OCH2), 51.8 (COOCH3), 34.1 (CH2CO), 28.9 (CH2 ketone), 22.4 (oxolane CH2).

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

Activation of Propanoic Acid

Adapting protocols from tin complex syntheses, 3-(2-oxooxolan-3-yl)propanoic acid (10 mmol) is treated with DCC (12 mmol) and N-hydroxysuccinimide (NHS, 10 mmol) in dry acetonitrile at 0°C for 2 h. The active NHS ester forms quantitatively, as confirmed by FT-IR loss of the carboxylic acid O–H stretch (2500–3000 cm−1).

Methanol Quenching

Methanol (20 mmol) is added to the activated ester solution, stirred at 25°C for 6 h, and filtered to remove dicyclohexylurea. Chromatographic purification (SiO2, ethyl acetate/hexanes 1:3) yields 89% product.

Advantages Over Fischer Method :

- Avoids acidic conditions, preserving acid-sensitive functional groups.

- Higher reproducibility in large-scale syntheses (RSD < 2% across 5 batches).

Mitsunobu Cyclization-Esterification Tandem Approach

Diethyl 3-Oxo-5-hydroxypentanedioate Substrate

Diethyl 3-oxo-5-hydroxypentanedioate undergoes Mitsunobu cyclization with triphenylphosphine (PPh3, 1.2 eq) and diethyl azodicarboxylate (DEAD, 1.1 eq) in THF at −20°C. Intramolecular etherification generates ethyl 3-(2-oxooxolan-3-yl)propanoate (64% yield).

Transesterification to Methyl Ester

The ethyl ester is refluxed with methanol (excess) and NaOMe (0.1 eq) for 3 h. Distillation under reduced pressure provides the methyl ester with >99% purity (GC-MS).

Reaction Optimization :

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Temperature | 65°C | Critical below 60°C |

| Methanol:Substrate | 20:1 | Linear correlation |

| Catalyst Loading | 0.1 eq | No gain at >0.2 eq |

Enzymatic Synthesis Using Lipase B

Kinetic Resolution of Racemic Acid

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the enantioselective esterification of racemic 3-(2-oxooxolan-3-yl)propanoic acid. In a solvent-free system at 40°C, (R)-enantiomer reacts preferentially with methanol, achieving 98% ee and 52% conversion in 24 h.

Operational Stability :

- Enzyme retains 91% activity after 10 cycles.

- Space-time yield: 8.3 g/L·h, surpassing chemical methods in green metrics (E-factor = 0.7 vs. 12 for DCC).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Fischer Esterification | 85 | 97 | 1.0 | High (acid waste) |

| DCC Coupling | 89 | 99 | 3.5 | Moderate (urea byproduct) |

| Mitsunobu-Transester. | 64 | 99 | 4.2 | High (PPh3O waste) |

| Enzymatic | 52 | 98 | 2.1 | Low |

Key Findings :

- DCC coupling offers the best compromise between yield and purity but requires costly reagents.

- Enzymatic routes, while sustainable, suffer from substrate inhibition at methanol concentrations >15% (v/v).

Mechanistic Studies and Byproduct Formation

Competing Lactonization in Acidic Media

During Fischer esterification, 3–7% of the substrate undergoes competing lactonization to form a δ-lactone, detectable by GC-MS (m/z 156 [M]+). Buffering the reaction at pH 4.5 with NaOAc reduces this side reaction to <1%.

Epimerization at C3

High-temperature conditions (>80°C) in Mitsunobu reactions induce epimerization at the oxolane C3 center, lowering enantiomeric excess from 99% to 82%. Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms configuration stability below 60°C.

Industrial-Scale Process Considerations

Continuous Flow Fischer Esterification

Pilot-scale trials in a Corning AFR module (100 mL reactor volume) achieve 92% conversion in 1.5 h residence time (T = 110°C, P = 15 bar). Key parameters:

- Methanol:acid molar ratio = 5:1

- H2SO4 loading = 2 mol%

Economic Analysis :

- Capital cost: $1.2 million for 1000 MT/year capacity

- Production cost: $28/kg vs. $41/kg for batch processing

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxooxolan-3-yl)propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 3-(2-oxooxolan-3-yl)propanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed

Hydrolysis: 3-(2-oxooxolan-3-yl)propanoic acid and methanol.

Reduction: 3-(2-oxooxolan-3-yl)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-oxooxolan-3-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 3-(2-oxooxolan-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity in drug delivery and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-(2-oxooxolan-3-yl)propanoate with structurally or functionally related compounds, emphasizing molecular features, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

Functional Group Diversity: this compound lacks aromatic or fluorinated substituents, making it less hydrophobic than ’s fluorinated acrylates but more polar than aromatic analogs like Methyl 2-benzoylamino-3-oxobutanoate . The oxolane ring in the target compound differentiates it from linear esters (e.g., ’s acrylates) and nucleoside derivatives (), which incorporate complex heterocycles like purine .

Synthetic Utility: Unlike Methyl 2-benzoylamino-3-oxobutanoate, which undergoes condensation with aromatic amines to form enamino esters for pyridone synthesis , the target compound’s oxolane-ketone system may favor ring-opening or intramolecular cyclization. Fluorinated acrylates () are tailored for industrial applications (e.g., water-repellent coatings) due to fluorine’s electronegativity, whereas the target compound’s ester-ketone motif suits fine chemical synthesis .

Physicochemical Properties :

- The fluorinated acrylates exhibit superior thermal stability (decomposition >300°C) and low surface energy compared to the target compound, which likely decomposes at lower temperatures (~150–200°C) due to its simpler structure .

- Nucleoside derivatives () have higher molecular weights and chiral centers, necessitating specialized purification techniques, unlike the achiral, mid-weight target compound .

Applications: The target compound’s balance of polarity and reactivity positions it as a candidate for pharmaceutical intermediates (e.g., prodrugs) or polymer crosslinkers, whereas fluorinated acrylates dominate material science . ’s benzoylamino ester is specialized in constructing nitrogen-containing heterocycles, reflecting divergent synthetic pathways compared to the oxolane-based compound .

Research Findings and Trends

- Structural Insights : Computational studies predict the target compound’s collision cross-section (CCS) and solubility parameters based on its SMILES string, aiding in HPLC or mass spectrometry method development .

- Fluorinated Analogs : ’s compounds are prioritized in green chemistry for durable coatings, though environmental concerns persist due to PFAS (per- and polyfluoroalkyl substances) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.